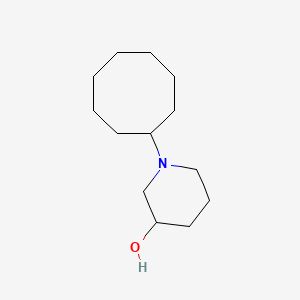

1-Cyclooctylpiperidin-3-ol

Description

1-Cyclooctylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The unique structure of this compound, which includes a cyclooctyl group attached to the piperidine ring, makes it an interesting subject for various chemical and pharmacological studies.

Properties

IUPAC Name |

1-cyclooctylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c15-13-9-6-10-14(11-13)12-7-4-2-1-3-5-8-12/h12-13,15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEARMEMSMSQFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclooctylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of cyclooctyl-substituted piperidinone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclooctylpiperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclooctyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted piperidines, cyclooctyl derivatives.

Scientific Research Applications

1-Cyclooctylpiperidin-3-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclooctylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclooctylpiperidin-3-ol can be compared with other piperidine derivatives, such as:

Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

Evodiamine: An alkaloid with potential anticancer and anti-inflammatory activities.

Matrine: A compound with antimicrobial and anticancer properties.

Berberine: An isoquinoline alkaloid with a wide range of pharmacological activities, including antimicrobial and antidiabetic effects.

Tetrandine: A bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Biological Activity

1-Cyclooctylpiperidin-3-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a cyclooctyl group and a hydroxyl group at the 3-position. This structural configuration is significant for its interaction with various biological targets.

1. Interaction with Enzymes:

this compound has been shown to interact with several enzymes, notably cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can lead to either activation or inhibition of these enzymes, influencing the metabolism of various compounds.

2. Modulation of G-Protein Coupled Receptors (GPCRs):

The compound interacts with GPCRs, affecting signal transduction pathways that are crucial for numerous physiological processes. This modulation can lead to alterations in cellular responses such as growth, differentiation, and apoptosis.

3. Gene Expression Regulation:

Research indicates that this compound can upregulate or downregulate specific genes, impacting cellular metabolism and function. This effect is mediated through interactions with transcription factors and regulatory proteins.

Biological Activities

This compound has been investigated for various biological activities:

1. Antimicrobial Properties:

Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disruption of microbial cell membrane integrity or interference with metabolic pathways essential for bacterial survival.

2. Anticancer Potential:

Research has indicated potential anticancer properties, where the compound may induce apoptosis in cancer cells through its effects on gene expression and cellular signaling pathways.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated dose-dependent effects on cell viability in cancer cell lines, suggesting potential as an anticancer agent. |

| Study 2 | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential. |

| Study 3 | Investigated the compound's interaction with GPCRs, revealing significant alterations in downstream signaling pathways linked to cell proliferation and survival. |

Dosage Effects

In animal models, the effects of this compound have been shown to vary significantly with dosage. Higher doses correlate with increased biological activity but also raise concerns regarding toxicity and side effects. Establishing an optimal dosage is crucial for therapeutic applications.

Temporal Stability and Effects

The stability of this compound under laboratory conditions has been confirmed, indicating minimal degradation over time. Prolonged exposure in vitro has demonstrated sustained changes in cellular metabolism and gene expression, suggesting potential long-term effects on treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.